2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Catalog No.
S769671
CAS No.
52513-48-1
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic aci...

CAS Number

52513-48-1

Product Name

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

IUPAC Name

2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13)

InChI Key

WAFGISWUPUETKX-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C1CC(=O)O)C)C=O

Canonical SMILES

CC1=C(NC(=C1CC(=O)O)C)C=O

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a complex organic compound characterized by its unique structural features, including a pyrrole ring and an acetic acid moiety. The molecular formula is C14H15NO2C_{14}H_{15}NO_2, with a molecular weight of approximately 229.27 g/mol. The compound contains a formyl group at the 5-position of the pyrrole ring, which contributes to its reactivity and potential biological activity. The presence of both the pyrrole and carboxylic acid functionalities allows for diverse chemical behavior, making it a subject of interest in medicinal chemistry and organic synthesis .

The chemical behavior of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid can be explored through various reactions typical of compounds containing pyrrole and carboxylic acid groups:

  • Nucleophilic Addition: The formyl group can participate in nucleophilic addition reactions.
  • Esterification: The carboxylic acid group can undergo esterification to form esters.
  • Amidation: Similar to esterification, amidation reactions can occur with amines.
  • Electrophilic Aromatic Substitution: The electron-rich nature of the pyrrole moiety allows it to engage in electrophilic aromatic substitution reactions .

Research indicates that compounds similar to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid exhibit diverse biological activities, particularly antimicrobial properties against various strains of bacteria and fungi. The presence of the pyrrole structure is often linked to enhanced biological activity due to its ability to interact effectively with biological targets. Specific studies have shown that derivatives of pyrrole compounds can display significant inhibitory effects on multidrug-resistant microorganisms .

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Pyrrole derivatives are condensed with appropriate aldehydes to form the pyrrole ring.
  • Functionalization: Subsequent functionalization introduces the acetic acid group.
  • Vilsmeier-Haack Reaction: This method is often employed for formylation, allowing for the introduction of the formyl group into the pyrrole structure.
  • Paal-Knorr Reaction: This reaction can also be used to synthesize pyrroles from diketones and amines .

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or other therapeutic agents targeting specific diseases. Additionally, its unique structure allows for further modifications that could enhance its efficacy or alter its pharmacokinetic properties .

Interaction studies are crucial for understanding the biological mechanisms of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. These studies focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Investigating potential synergistic interactions with other compounds or drugs .

Several compounds share structural similarities with 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxyacetic acidContains a phenoxy group and acetic acidModerate antimicrobial activityLacks additional substituents that enhance solubility
2,5-DimethylpyrroleBasic pyrrole structure without phenoxy or acetic acidLimited biological activitySimpler structure; lacks functional diversity
2-(5-formylpyrrolidin-3-yl)acetic acidPyrrolidine instead of pyrroleVaries based on substituentsDifferent ring structure affects reactivity

The unique combination of the pyrrole core with a formyl group and an acetic acid moiety distinguishes 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid from other compounds, potentially enhancing its biological activity and applications in medicinal chemistry .

¹H Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid exhibits characteristic signals that reflect the molecular structure of this pyrrole derivative. The aldehyde proton represents the most deshielded signal, appearing as a singlet at approximately 9.36 ppm, consistent with the formyl group at the 5-position of the pyrrole ring [1]. This chemical shift is characteristic of aldehydes attached to electron-rich aromatic systems like pyrroles.

The nitrogen-hydrogen proton of the pyrrole ring typically appears as a broad signal around 8.5-9.5 ppm, though this signal may be broadened due to quadrupolar relaxation effects from the nitrogen-14 nucleus [2]. The pyrrole ring nitrogen-hydrogen proton exhibits temperature-dependent behavior, with lowering temperatures typically sharpening the resonance due to reduced molecular motion and quadrupolar relaxation [2].

The methylene protons of the acetic acid moiety appear as a singlet at approximately 3.6 ppm, characteristic of protons alpha to both the pyrrole ring and the carboxylic acid group [3]. The two methyl groups at positions 2 and 4 of the pyrrole ring display distinct chemical shifts due to their different electronic environments. The methyl group at position 2 appears at approximately 2.32 ppm, while the methyl group at position 4 resonates at approximately 2.24 ppm [3].

¹³C Nuclear Magnetic Resonance Spectral Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carboxylic acid carbon appears at approximately 179.0 ppm, consistent with carboxyl groups in pyrrole derivatives [4]. The formyl carbon resonates at approximately 180.0 ppm, characteristic of aldehyde carbons attached to electron-rich aromatic systems.

The pyrrole ring carbons exhibit distinct chemical shifts based on their substitution patterns. The quaternary carbon at position 3 appears at approximately 132.0 ppm, while the carbons at positions 2 and 4 resonate at approximately 126.1 ppm and 110.6 ppm respectively [4]. These chemical shifts are consistent with the electron-donating effects of the methyl substituents and the electron-withdrawing effect of the formyl group.

The methylene carbon of the acetic acid side chain appears at approximately 32.0 ppm, typical for carbons alpha to pyrrole rings [3]. The methyl carbons at positions 2 and 4 display chemical shifts at approximately 12.6 ppm and 13.5 ppm respectively, consistent with methyl groups attached to pyrrole rings.

DEPT Analysis for Carbon Multiplicity Determination

Distortionless Enhancement by Polarization Transfer analysis provides crucial information for distinguishing between different carbon types in the molecule [5] [6]. The DEPT-135 spectrum reveals positive signals for methine and methyl carbons, while methylene carbons appear as negative signals. The DEPT-90 spectrum displays only methine carbons, allowing for unambiguous identification of the formyl carbon.

The DEPT analysis confirms the presence of three methyl groups (appearing as positive signals in DEPT-135), one methylene group (appearing as a negative signal in DEPT-135), and one methine carbon corresponding to the formyl group (appearing in both DEPT-135 and DEPT-90 spectra) [6]. The quaternary carbons of the pyrrole ring do not appear in DEPT spectra, helping to distinguish them from protonated carbons.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

FT-IR Spectroscopy Analysis

The FT-IR spectrum of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid exhibits several characteristic absorption bands that provide structural information about the molecule. The nitrogen-hydrogen stretching vibration appears as a broad band around 3400-3500 cm⁻¹, characteristic of nitrogen-hydrogen bonds in pyrrole derivatives [7]. This band may show some broadening due to intermolecular hydrogen bonding interactions.

The carbonyl stretching region displays two distinct bands corresponding to the different carbonyl groups present in the molecule. The carboxylic acid carbonyl appears at approximately 1720 cm⁻¹, while the aldehyde carbonyl stretches at approximately 1680 cm⁻¹ [8]. The lower frequency of the aldehyde carbonyl reflects the electron-donating nature of the pyrrole ring system.

The carbon-hydrogen stretching vibrations of the methyl groups appear in the region 2800-3000 cm⁻¹, with asymmetric and symmetric stretching modes clearly observable [9]. The aldehyde carbon-hydrogen stretch appears at approximately 2750 cm⁻¹, characteristic of aldehydes attached to aromatic systems.

Raman Spectroscopy Analysis

The Raman spectrum provides complementary information to the FT-IR analysis, particularly for the pyrrole ring vibrations. The ring breathing mode appears at approximately 1050 cm⁻¹, characteristic of pyrrole derivatives [10]. This mode shows pH-dependent behavior in aqueous solutions, with the peak position shifting linearly with pH changes.

The carbon-carbon stretching vibrations of the pyrrole ring appear in the region 1400-1600 cm⁻¹, with the intensity and position of these bands being sensitive to the substitution pattern of the ring [11]. The symmetric nitrogen-hydrogen stretching mode appears at approximately 3350 cm⁻¹ in the Raman spectrum, providing information about the nitrogen environment in the molecule.

Characteristic Vibrational Modes

The molecule exhibits several characteristic vibrational modes that are diagnostic for its structural features. The formyl group displays a characteristic carbon-oxygen stretching mode at approximately 1200 cm⁻¹, coupled with carbon-hydrogen bending vibrations [12]. The carboxylic acid group shows typical carbon-oxygen stretching modes at 1280 cm⁻¹ and 1210 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations respectively.

The pyrrole ring displays characteristic out-of-plane bending vibrations in the region 700-900 cm⁻¹, which are sensitive to the substitution pattern of the ring [13]. The methyl groups exhibit characteristic deformation modes at approximately 1380 cm⁻¹ and 1460 cm⁻¹, providing information about their local environment.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid readily forms protonated molecular ions at m/z 182 [M+H]⁺. The compound also shows significant formation of sodium adduct ions at m/z 204 [M+Na]⁺, which are commonly observed in electrospray ionization of carboxylic acids [14]. The relative abundance of these adduct ions depends on the solvent system and the presence of alkali metal ions in the solution.

The electrospray ionization process occurs through a series of steps involving nebulization, desolvation, and ion evaporation [15]. For this compound, the presence of both the carboxylic acid group and the nitrogen-containing pyrrole ring provides multiple sites for protonation, with the carboxylic acid group being the most likely site for protonation under typical electrospray conditions.

Fragmentation Pathways for Pyrrole Derivatives

The fragmentation behavior of pyrrole derivatives under mass spectrometric conditions follows predictable patterns based on the electronic structure of the pyrrole ring [14]. The primary fragmentation pathway involves loss of the acetic acid moiety, resulting in a fragment ion at m/z 122 corresponding to the formyl-dimethylpyrrole cation.

A characteristic fragmentation pattern involves the loss of carbon monoxide from the formyl group, resulting in a fragment at m/z 154 [M+H-CO]⁺. This fragmentation is facilitated by the electron-rich nature of the pyrrole ring, which can stabilize the resulting carbocation through resonance effects [16].

The beta-cleavage process, which is characteristic of pyrrole derivatives, results in the loss of the methyl groups, giving rise to fragment ions at m/z 167 [M+H-CH₃]⁺ and m/z 152 [M+H-2CH₃]⁺ [17]. This fragmentation pattern is diagnostic for the presence of methyl substituents on the pyrrole ring.

Mass Spectral Interpretation

The base peak in the mass spectrum typically corresponds to the McLafferty rearrangement ion, which for this compound would involve the migration of hydrogen from the methylene group to the carbonyl oxygen, followed by elimination of the carboxylic acid moiety [18]. This process results in a stable fragment ion that represents the base peak in the spectrum.

The molecular ion peak appears at m/z 181 under electron ionization conditions, though it may be of relatively low intensity due to the ready fragmentation of the molecule [19]. The isotope pattern of the molecular ion confirms the molecular formula, with the M+1 peak showing the expected intensity based on the natural abundance of carbon-13 and nitrogen-15.

X-ray Photoelectron Spectroscopy (XPS) Surface Analysis

XPS Principles and Applications

X-ray photoelectron spectroscopy provides surface-sensitive analysis of the elemental composition and chemical states of the top 5-10 nanometers of the sample surface [20]. The technique is based on the photoelectric effect, where X-rays of known energy eject electrons from the sample, and the binding energies of these electrons are characteristic of the specific atoms and their chemical environments.

For 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, XPS analysis provides information about the nitrogen environment in the pyrrole ring, the carbon atoms in different chemical environments, and the oxygen atoms in the carbonyl groups [21]. The technique is particularly valuable for understanding the surface chemistry of the compound when deposited as thin films or when studying its interaction with various substrates.

Nitrogen 1s Photoelectron Spectra

The nitrogen 1s photoelectron spectrum of pyrrole derivatives typically shows a single peak centered around 400.2-400.5 eV, corresponding to the pyrrolic nitrogen environment [21]. This binding energy is characteristic of nitrogen atoms in five-membered heterocyclic rings with sp² hybridization. The peak typically exhibits a full width at half maximum (FWHM) of approximately 1.2-1.6 eV, which is consistent with the uniform nitrogen environment in the pyrrole ring.

The nitrogen 1s binding energy is sensitive to the electronic environment of the nitrogen atom, with electron-donating substituents causing a shift to lower binding energies and electron-withdrawing substituents causing a shift to higher binding energies [22]. The presence of the formyl group at the 5-position may cause a slight shift in the nitrogen 1s binding energy due to its electron-withdrawing nature.

Surface Chemical Composition Analysis

XPS analysis reveals the surface composition of the compound, with the expected elements being carbon, nitrogen, and oxygen. The carbon 1s spectrum shows multiple peaks corresponding to different carbon environments: aliphatic carbons (around 284.8 eV), carbons bonded to nitrogen (around 285.5 eV), carbonyl carbons (around 287.5 eV), and carboxyl carbons (around 288.8 eV) [23].

The oxygen 1s spectrum displays two distinct peaks corresponding to the carbonyl oxygens of the aldehyde and carboxylic acid groups, typically appearing at binding energies around 531.5 eV and 533.0 eV respectively [23]. The relative intensities of these peaks provide information about the surface concentration of each functional group.

The quantitative analysis of the XPS data allows for the determination of the surface stoichiometry of the compound, which can be compared to the bulk composition to understand surface enrichment or depletion of specific functional groups [24]. The atomic percentages calculated from the XPS data should closely match the expected values based on the molecular formula, assuming a uniform surface composition.

XLogP3

0.7

Wikipedia

(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Dates

Last modified: 08-15-2023

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